molecular formula C13H14N2O3S B11710456 Propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate

Propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate

Cat. No.: B11710456
M. Wt: 278.33 g/mol
InChI Key: QZWXWAZZDGMAPF-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with isopropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of different heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate

InChI

InChI=1S/C13H14N2O3S/c1-9(2)17-11(16)8-19-13-15-14-12(18-13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

QZWXWAZZDGMAPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

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